Hydroxyzine Citrate Impurity B is typically sourced from the manufacturing processes of hydroxyzine citrate. It may arise due to incomplete reactions or side reactions during synthesis. The compound is relevant in quality control settings to ensure that pharmaceutical products meet regulatory standards set forth by pharmacopoeias such as the United States Pharmacopeia and the Japanese Pharmacopoeia .
This compound falls under the category of pharmaceutical impurities and can be classified as a minor metabolite of hydroxyzine. It is essential to monitor such impurities to maintain the safety and efficacy of drug formulations.
The synthesis of hydroxyzine citrate generally involves several steps, including the reaction of piperazine derivatives with appropriate alkylating agents. Hydroxyzine Citrate Impurity B can form through various pathways during these synthetic processes, often resulting from:
The synthesis typically requires controlled conditions, including temperature and pH, to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze and quantify impurities in the final product .
The molecular structure of Hydroxyzine Citrate Impurity B can be characterized using various spectroscopic methods. Its chemical formula, molecular weight, and structural features can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
While specific structural data for Hydroxyzine Citrate Impurity B may not be extensively documented, it is related to hydroxyzine's structure, which includes:
Hydroxyzine Citrate Impurity B may participate in various chemical reactions typical for amines and carboxylic acids, including:
Understanding these reactions is crucial for predicting how impurities might behave during drug formulation or degradation processes. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are often used to study these reactions in detail.
Hydroxyzine acts primarily as an antagonist at histamine H1 receptors. Although Hydroxyzine Citrate Impurity B does not have a well-defined mechanism of action due to its status as an impurity, it may influence the pharmacokinetics or pharmacodynamics of hydroxyzine when present in formulations.
Relevant analyses include thermal analysis (e.g., differential scanning calorimetry) to assess stability under various conditions .
Hydroxyzine Citrate Impurity B serves primarily as a reference standard in pharmaceutical research and quality control laboratories. Its identification and quantification are essential for:
Hydroxyzine Citrate Impurity B is a structurally complex organic compound formed during the synthesis or storage of hydroxyzine citrate. Its systematic IUPAC name is 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid, reflecting the integration of a citrate moiety esterified to the hydroxyzine backbone. This impurity is alternatively identified as Decloxizine Dihydrochloride in non-citrate forms, though its citrate adduct remains the primary focus in pharmaceutical contexts [2] [7]. Key synonyms include:
Structurally, it retains the diphenylmethylpiperazine core of hydroxyzine but features a citrate ester linkage at the terminal ethanol group. This modification alters its polarity and spectroscopic behavior compared to the parent drug.
The molecular architecture of Hydroxyzine Citrate Impurity B is defined by the empirical formula C₂₇H₃₃ClN₂O₈, incorporating 27 carbon, 33 hydrogen, 1 chlorine, 2 nitrogen, and 8 oxygen atoms. This formula arises from the conjugation of a hydroxyzine derivative (C₂₁H₂₈ClN₂O₂) with a citrate group (C₆H₅O₇), resulting in a molecular mass of 549.01 g/mol [3] [5]. The citrate moiety significantly increases the molecular weight compared to non-citrate impurities (e.g., Hydroxyzine EP Impurity B, MW 340.5 g/mol) [1] [7].
Table 1: Molecular Parameters of Hydroxyzine Citrate Impurity B
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₃ClN₂O₈ |
Molecular Weight | 549.01 g/mol |
Elemental Composition | C: 59.07%; H: 6.05%; Cl: 6.46%; N: 5.10%; O: 23.32% |
¹H and ¹³C NMR spectroscopy provides definitive evidence for the structure of Hydroxyzine Citrate Impurity B. Key ¹H NMR signals include:
¹³C NMR reveals critical carbonyl and chiral center carbons:
Table 2: Characteristic NMR Assignments
Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Aromatic CH (phenyl) | 7.2–7.4 | Multiplet |
Piperazine –N–CH₂– | 2.4–2.7 | Multiplet |
Citrate –CH₂–COOH | 2.6–2.8 | Multiplet |
Citrate C=O | 174.8–176.2 | Singlet (¹³C) |
Ester C=O | 170.9 | Singlet (¹³C) |
LC-MS/MS analysis under positive ionization mode shows a protonated molecular ion [M+H]⁺ at m/z 549.0, consistent with the molecular weight. Major fragments arise from cleavage at labile bonds:
The fragmentation pathway confirms the ester linkage between hydroxyzine and citrate, as evidenced by neutral loss of 208 Da (citrate – H₂O). This pattern is critical for distinguishing it from non-citrate impurities like Hydroxyzine EP Impurity B (base m/z 340.1) [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1